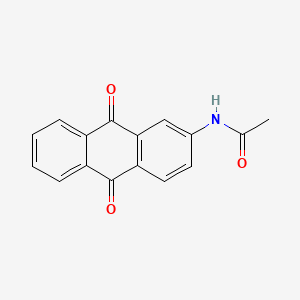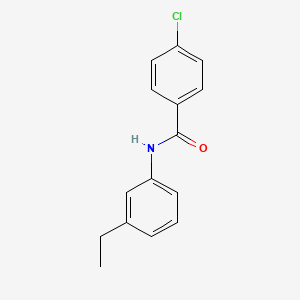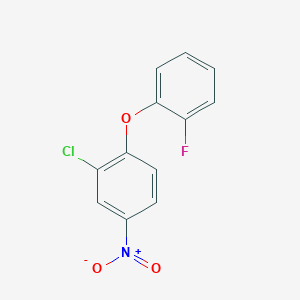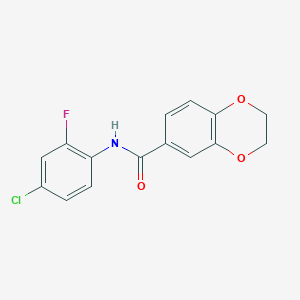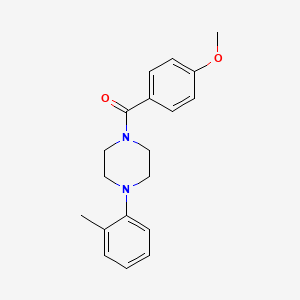
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been used extensively in scientific research. QNZ is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune response, and cell survival.
作用机制
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. In the absence of this compound, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation by the proteasome. This results in the translocation of NF-κB to the nucleus, where it activates the transcription of target genes. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1β (IL-1β). This compound has also been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer.
实验室实验的优点和局限性
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various diseases. This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for preclinical studies. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental settings.
未来方向
There are several future directions for 3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, this compound could be used to study the role of NF-κB in various diseases, including autoimmune diseases and inflammatory disorders. Finally, this compound could be used to study the role of NF-κB in the regulation of cell survival and apoptosis.
合成方法
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3,4-dimethoxyquinoline. The second step involves the reaction of the quinoline intermediate with sodium hydride and benzene sulfonyl chloride to form this compound.
科学研究应用
3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide has been used extensively in scientific research to study the NF-κB pathway and its role in various diseases. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
属性
IUPAC Name |
3,4-dimethoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16-8-7-14(10-17(16)23-2)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYRMGPIWPNMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)



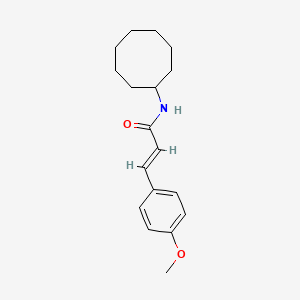
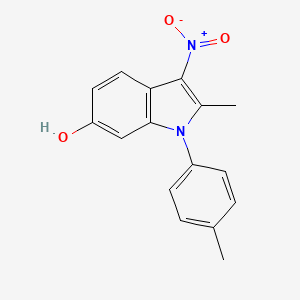
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)

